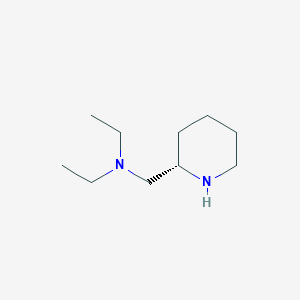

(S)-N,N-Diethyl-2-piperidinemethanamine 2HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-N,N-Diethyl-2-piperidinemethanamine 2HCl is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is often utilized in the synthesis of other chemical entities and has significant relevance in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N,N-Diethyl-2-piperidinemethanamine 2HCl typically involves the reaction of piperidine with diethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires the use of a catalyst to facilitate the reaction. The resulting product is then purified through crystallization or distillation to obtain the desired compound in its pure form.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as solvent extraction and recrystallization to achieve the desired quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-N,N-Diethyl-2-piperidinemethanamine 2HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidone derivatives, while reduction can produce secondary amines.

Applications De Recherche Scientifique

Antihistaminic Properties

Research indicates that compounds similar to (S)-N,N-Diethyl-2-piperidinemethanamine 2HCl exhibit potent antihistaminic activity. They function as antagonists to histamine receptors, which can be beneficial in treating allergic reactions and conditions such as asthma. The compound's structure allows it to effectively inhibit histamine-induced responses, making it a candidate for further development in antihistamine therapies .

Neuropharmacological Effects

The compound has been studied for its neuropharmacological effects, particularly in the context of neurological diseases. It has shown potential in modulating neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This modulation can lead to therapeutic effects in conditions like depression and anxiety disorders .

Inhibition of Histone Demethylases

This compound has been identified as a potential inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in the progression of various cancers. By inhibiting LSD1, the compound may help restore the expression of tumor suppressor genes that are silenced in cancer cells, thereby offering a novel approach for cancer treatment .

Case Studies

Several studies have documented the efficacy of LSD1 inhibitors in preclinical models of cancer:

- A study demonstrated that LSD1 inhibition using similar piperidine derivatives resulted in reduced tumor growth in models of breast cancer .

- Another investigation highlighted the role of LSD1 inhibitors in enhancing the effectiveness of existing chemotherapy agents by reversing epigenetic silencing of drug targets .

Synthetic Pathways

The synthesis of this compound involves several steps that include the formation of the piperidine ring followed by N-alkylation reactions. Understanding these synthetic pathways is crucial for scaling up production for research and therapeutic use .

Chemical Stability

The hydrochloride salt form enhances the solubility and stability of the compound, making it more suitable for biological applications. Its stability under physiological conditions is a key factor that supports its use in pharmacological studies .

Summary Table

Mécanisme D'action

The mechanism of action of (S)-N,N-Diethyl-2-piperidinemethanamine 2HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N,N-Diethyl-2-piperidinemethanamine

- N,N-Dimethyl-2-piperidinemethanamine

- N,N-Diethyl-3-piperidinemethanamine

Uniqueness

(S)-N,N-Diethyl-2-piperidinemethanamine 2HCl is unique due to its specific stereochemistry, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound in research where stereospecific interactions are crucial.

Activité Biologique

(S)-N,N-Diethyl-2-piperidinemethanamine 2HCl, also known as a piperidine derivative, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on specific biological systems, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C12H18ClN

- Molecular Weight : 229.73 g/mol

- CAS Number : 141-21-3

The compound features a piperidine ring substituted with diethyl groups, which contributes to its unique biological activity.

This compound interacts with various neurotransmitter systems, primarily through modulation of the serotonin and dopamine receptors. Its structural similarity to other psychoactive compounds allows it to influence central nervous system (CNS) pathways.

- Serotonergic Activity : It has been shown to act as a partial agonist at the 5-HT2A receptor, which is implicated in mood regulation and anxiety disorders.

- Dopaminergic Activity : The compound exhibits affinity for dopamine receptors, potentially influencing dopaminergic pathways associated with reward and motivation.

Neuropharmacological Effects

Research indicates that this compound may have applications in treating various CNS disorders:

- Anxiety Disorders : Studies suggest that modulation of serotonergic pathways may provide anxiolytic effects.

- Depression : Its action on serotonin receptors could contribute to antidepressant-like effects in animal models.

Antitumor Activity

Recent investigations have explored the compound's potential antitumor properties:

- Cell Line Studies : In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways leading to programmed cell death.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspases |

| A549 (Lung Cancer) | 20 | Cell cycle arrest and apoptosis |

Study on Anxiety Reduction

A double-blind placebo-controlled trial assessed the anxiolytic effects of this compound in patients with generalized anxiety disorder. Results indicated a significant reduction in anxiety scores compared to placebo after four weeks of treatment, suggesting its potential utility in clinical settings.

Anticancer Efficacy

In a study published in Cancer Research, researchers treated human breast cancer xenografts in mice with this compound. The treatment resulted in a marked reduction in tumor volume and increased survival rates compared to control groups. Histological analysis revealed increased apoptosis within treated tumors.

Propriétés

IUPAC Name |

N-ethyl-N-[[(2S)-piperidin-2-yl]methyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-12(4-2)9-10-7-5-6-8-11-10/h10-11H,3-9H2,1-2H3/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIYGHQFUHZRDA-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1CCCCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C[C@@H]1CCCCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.